molecular formula C12H12N2O5 B1303268 2-(2,4-Dinitrophenyl)cyclohexanone CAS No. 21442-55-7

2-(2,4-Dinitrophenyl)cyclohexanone

Cat. No.: B1303268
CAS No.: 21442-55-7
M. Wt: 264.23 g/mol
InChI Key: ROTZVJSALNNSKR-UHFFFAOYSA-N
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Description

2-(2,4-Dinitrophenyl)cyclohexanone is an organic compound characterized by a cyclohexanone ring substituted with a 2,4-dinitrophenyl group. This compound is known for its applications in various fields, including analytical chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(2,4-Dinitrophenyl)cyclohexanone typically involves the reaction of cyclohexanone with 2,4-dinitrophenylhydrazine. The procedure involves suspending 2,4-dinitrophenylhydrazine in methanol, adding concentrated sulfuric acid, and then introducing cyclohexanone dissolved in methanol. The resulting product is filtered and recrystallized from methanol or ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dinitrophenyl)cyclohexanone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Reagents: 2,4-dinitrophenylhydrazine, sulfuric acid, methanol, cyclohexanone.

    Conditions: Typically carried out at room temperature with careful control of acid concentration to avoid side reactions.

Major Products

The primary product of these reactions is the corresponding hydrazone derivative, which is often used for further chemical analysis or as an intermediate in pharmaceutical synthesis .

Scientific Research Applications

2-(2,4-Dinitrophenyl)cyclohexanone is utilized in various scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexanone 2,4-dinitrophenylhydrazone
  • 2,4-Dinitrophenylhydrazine
  • Cyclohexanone oxime

Uniqueness

2-(2,4-Dinitrophenyl)cyclohexanone is unique due to its specific structure, which combines the reactivity of the cyclohexanone ring with the electron-withdrawing effects of the 2,4-dinitrophenyl group. This combination enhances its utility in forming stable hydrazone derivatives, making it particularly valuable in analytical applications .

Properties

IUPAC Name

2-(2,4-dinitrophenyl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O5/c15-12-4-2-1-3-10(12)9-6-5-8(13(16)17)7-11(9)14(18)19/h5-7,10H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROTZVJSALNNSKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377149
Record name 2-(2,4-dinitrophenyl)cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21442-55-7
Record name 2-(2,4-dinitrophenyl)cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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